molecular formula C7H12N2O2 B15320839 7-Oxa-4-azaspiro[2.5]octane-4-carboxamide

7-Oxa-4-azaspiro[2.5]octane-4-carboxamide

Cat. No.: B15320839
M. Wt: 156.18 g/mol
InChI Key: OHIYJJQZTAMPQX-UHFFFAOYSA-N
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Description

7-Oxa-4-azaspiro[2.5]octane-4-carboxamide: is a heterocyclic compound featuring a spiro structure, which includes both oxygen and nitrogen atoms within its ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Oxa-4-azaspiro[2.5]octane-4-carboxamide typically involves multiple steps, starting from readily available precursors. One common method involves the cyclization of appropriate intermediates under controlled conditions. For instance, the preparation might begin with the substitution of 1-hydroxy-1-cyclopropane carboxylic acid methyl ester, followed by hydrogenation, cyclization, and reduction steps .

Industrial Production Methods

Industrial production of this compound often employs optimized synthetic routes to ensure high yield and purity. The process may involve the use of specific catalysts and solvents to facilitate the reactions and minimize by-products. The exact conditions, such as temperature, pressure, and reaction time, are carefully controlled to achieve the desired product efficiently.

Chemical Reactions Analysis

Types of Reactions

7-Oxa-4-azaspiro[2.5]octane-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often facilitated by nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Solvents: Methanol, ethanol, dichloromethane.

    Catalysts: Palladium on carbon, platinum oxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of derivatives, depending on the substituents introduced.

Scientific Research Applications

7-Oxa-4-azaspiro[2.5]octane-4-carboxamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 7-Oxa-4-azaspiro[2.5]octane-4-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-Oxa-4-azaspiro[2.5]octane-4-carboxamide is unique due to its specific spiro structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it valuable for specific research and industrial applications.

Properties

Molecular Formula

C7H12N2O2

Molecular Weight

156.18 g/mol

IUPAC Name

7-oxa-4-azaspiro[2.5]octane-4-carboxamide

InChI

InChI=1S/C7H12N2O2/c8-6(10)9-3-4-11-5-7(9)1-2-7/h1-5H2,(H2,8,10)

InChI Key

OHIYJJQZTAMPQX-UHFFFAOYSA-N

Canonical SMILES

C1CC12COCCN2C(=O)N

Origin of Product

United States

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